molecular formula C7H8 B12974571 1-Ethynyl-3-methylenecyclobutane

1-Ethynyl-3-methylenecyclobutane

Cat. No.: B12974571
M. Wt: 92.14 g/mol
InChI Key: YSSXCGIPISFBQV-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methylenecyclobutane is an organic compound with the molecular formula C7H8 It is a derivative of cyclobutane, featuring both an ethynyl group and a methylene group attached to the cyclobutane ring

Preparation Methods

The synthesis of 1-Ethynyl-3-methylenecyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutene with ethynylmagnesium bromide, followed by a series of purification steps to isolate the desired product. Another method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis typically involves standard organic synthesis techniques, including the use of inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Chemical Reactions Analysis

1-Ethynyl-3-methylenecyclobutane undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under controlled conditions.

Common reagents and conditions for these reactions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized cyclobutane derivatives .

Scientific Research Applications

1-Ethynyl-3-methylenecyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-methylenecyclobutane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl group is highly reactive, allowing it to undergo addition reactions with a variety of electrophiles. The methylene group also provides a site for further functionalization, making the compound versatile in synthetic applications. Molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity suggests it could interact with a range of biomolecules .

Comparison with Similar Compounds

1-Ethynyl-3-methylenecyclobutane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of both an ethynyl and a methylene group, providing a balance of reactivity and stability that is valuable in various research contexts.

Properties

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

1-ethynyl-3-methylidenecyclobutane

InChI

InChI=1S/C7H8/c1-3-7-4-6(2)5-7/h1,7H,2,4-5H2

InChI Key

YSSXCGIPISFBQV-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C#C

Origin of Product

United States

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